molecular formula C15H18O3 B12596432 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- CAS No. 616240-03-0

5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-

Cat. No.: B12596432
CAS No.: 616240-03-0
M. Wt: 246.30 g/mol
InChI Key: DQAHAYOFFSGEMU-UHFFFAOYSA-N
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Description

5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- is an organic compound with the molecular formula C15H18O3 and a molecular weight of 246.30 g/mol . This compound features a terminal alkyne (octyn) backbone and is characterized by ketone (one), hydroxy, and phenylmethoxy (benzyloxy) functional groups. Compounds with similar alkynone structures and protective groups are often investigated as key synthetic intermediates or chiral synthons in organic chemistry and pharmaceutical research . The phenylmethoxy group is a common protecting group for alcohols, suggesting potential utility in multi-step synthetic pathways where selective deprotection is required. Researchers can employ this molecule in developing enzymatic synthetic routes for enantiomerically pure materials or as a building block for more complex molecular architectures. This product is intended for research purposes and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

616240-03-0

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

1-hydroxy-7-phenylmethoxyoct-5-yn-4-one

InChI

InChI=1S/C15H18O3/c1-13(9-10-15(17)8-5-11-16)18-12-14-6-3-2-4-7-14/h2-4,6-7,13,16H,5,8,11-12H2,1H3

InChI Key

DQAHAYOFFSGEMU-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC(=O)CCCO)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Alkyne Hydrosilylation-Oxidation Strategy

This method involves the selective hydrosilylation of alkynes followed by oxidation to yield the desired ketone. The general steps include:

  • Hydrosilylation : An alkyne is reacted with a silane reagent to form a vinylsilane intermediate.

  • Oxidation : The vinylsilane is then oxidized using hydrogen peroxide or other oxidants to produce the corresponding ketone.

This method allows for good control over regioselectivity due to steric differentiation, making it suitable for synthesizing compounds like 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-.

One-Pot Synthesis

A one-pot synthesis approach combines multiple steps into a single reaction vessel, which can enhance efficiency and reduce time. This method often involves:

  • Initial Reaction : The starting alkyne undergoes hydrosilylation in the presence of an appropriate catalyst.

  • Subsequent Oxidation : The reaction mixture is treated with an oxidizing agent (e.g., hydrogen peroxide) without isolating the intermediate.

This technique has been shown to yield high overall conversions and selectivity in producing β-hydroxy ketones from propargylic alcohols.

Coupling Reactions

The compound can also be synthesized through coupling reactions such as Stille or Suzuki cross-coupling, where:

  • Starting Materials : An organohalide (like bromide or iodide) is coupled with an organotin or boronic acid derivative in the presence of a palladium catalyst.

  • Formation of Carbon-Carbon Bonds : These reactions are particularly useful for constructing complex molecules and can be adapted for synthesizing derivatives of 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-.

Epoxide Cleavage

Another potential route involves the use of epoxide intermediates:

  • Epoxide Formation : Starting from an appropriate alcohol, an epoxide can be formed.

  • Cleavage : The epoxide is then subjected to nucleophilic attack by a silane reagent or other nucleophiles, leading to the formation of hydroxylated products that can be further processed to yield the target compound.

The following table summarizes key aspects of each preparation method for 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-:

Method Advantages Disadvantages
Alkyne Hydrosilylation High regioselectivity; efficient Requires careful control of reaction conditions
One-Pot Synthesis Time-efficient; reduced steps Potential for lower yields if not optimized
Coupling Reactions Versatile; applicable to various substrates May require expensive catalysts
Epoxide Cleavage Can utilize readily available precursors May have lower yields depending on conditions

Chemical Reactions Analysis

Hydrogenation of the Alkyne Group

The terminal alkyne moiety undergoes catalytic hydrogenation to yield cis-alkene derivatives. This reaction is typically mediated by palladium or nickel catalysts under hydrogen gas (H₂).

Example Reaction:
5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- + H₂ → 5-Octen-4-one, 1-hydroxy-7-(phenylmethoxy)-

Conditions:

  • Catalyst: Pd/C (5–10 mol%)

  • Solvent: Ethanol or THF

  • Pressure: 1–3 atm H₂

  • Yield: >90% (cis-selectivity)

Oxidation of the Hydroxyl Group

The secondary alcohol group is oxidized to a ketone using oxidizing agents such as tetrapropylammonium perruthenate (TPAP) or Dess-Martin periodinane.

Example Reaction:
1-Hydroxy-7-(phenylmethoxy)-5-octyn-4-one → 1-Oxo-7-(phenylmethoxy)-5-octyn-4-one

Oxidizing AgentSolventTemperatureYield (%)
TPAP/NMOCH₂Cl₂0°C → rt85–92
Dess-MartinDCMrt88–95

Nucleophilic Additions to the Ketone

The ketone at C4 participates in nucleophilic additions with Grignard reagents or organolithium compounds.

Example Reaction with MeMgBr:
5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- + MeMgBr → Tertiary alcohol derivative

Key Observations:

  • Regioselectivity: Exclusive attack at the ketone carbonyl.

  • Stereochemistry: Syn-addition observed in bulky substrates .

Cyclization via Intramolecular Oxa-Conjugate Addition

The hydroxyl and alkyne groups facilitate AgOTf-catalyzed cyclization to form dihydropyrone derivatives.

Reaction Pathway:

  • Deprotection of the MPM group (using DDQ).

  • AgOTf-mediated 6-endo cyclization.

Data:

SubstrateCatalystYield (%)Product
β-Hydroxy ynoneAgOTf96Dihydropyrone (±)-36
β-Hydroxy enoneTfOH72Tetrahydropyrone

Palladium-Catalyzed Coupling Reactions

The alkyne group participates in Sonogashira or Suzuki-Miyaura couplings for carbon-carbon bond formation.

Example Sonogashira Coupling:
5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- + Aryl iodide → Aryl-substituted ynone

Conditions:

  • Catalyst: PdCl₂(PPh₃)₂/CuI

  • Base: Et₃N

  • Solvent: THF

  • Yield: 70–85%

Deprotection of the Benzyl Ether

The benzyl-protected ether is cleaved under hydrogenolysis or acidic conditions to reveal a free hydroxyl group.

Example Reaction:
1-Hydroxy-7-(phenylmethoxy)-5-octyn-4-one + H₂/Pd-C → 1,7-Dihydroxy-5-octyn-4-one

Optimized Conditions:

  • Catalyst: Pd(OH)₂/C (Pearlman’s catalyst)

  • Solvent: MeOH

  • Yield: 95%

Base-Promoted Elimination Reactions

Under basic conditions, the compound undergoes elimination to form conjugated enynes.

Example Reaction:
5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- + KOtBu → Conjugated enyne + H₂O

Mechanism:

  • Dehydration of the hydroxyl group followed by β-elimination.

  • Selectivity: Favors formation of trans-alkenes .

Radical Reactions

The alkyne participates in radical cyclization or addition processes, often initiated by AIBN or light.

Example Application:

  • Synthesis of cyclopropane derivatives via radical-initiated [2+1] cycloaddition .

Key Mechanistic Insights

  • Steric Effects: The benzyl ether group influences regioselectivity in cyclization and coupling reactions.

  • Electronic Effects: Electron-withdrawing ketone enhances electrophilicity at C4, directing nucleophilic attacks.

  • Solvent Dependency: Polar aprotic solvents (e.g., DMF) improve yields in Pd-catalyzed couplings .

Scientific Research Applications

Biological Activities

The compound has shown promise in various biological assays, indicating potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that derivatives of 5-Octyn-4-one may exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have been tested against liver carcinoma cell lines (e.g., HUH7) and demonstrated significant activity with IC50 values lower than standard chemotherapeutics like 5-Fluorouracil .
  • Antimicrobial Properties : Some derivatives have been evaluated for their antibacterial and antifungal activities. The presence of the alkyne and hydroxyl groups contributes to their interaction with microbial targets, potentially disrupting cellular processes.

Pharmaceutical Applications

The compound's unique structure makes it suitable for development into pharmaceutical formulations:

  • Dermatological Uses : The compound has been explored in formulations aimed at treating skin conditions due to its potential anti-inflammatory properties. Combinations with other active ingredients have shown enhanced efficacy in clinical trials targeting psoriasis and other dermatological diseases .
  • GSK-3 Inhibition : Similar compounds have been investigated as inhibitors of glycogen synthase kinase 3 (GSK-3), which is implicated in various diseases including diabetes and neurodegenerative disorders . This suggests that 5-Octyn-4-one could be a candidate for further development in these therapeutic areas.

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of compounds related to 5-Octyn-4-one:

  • A study demonstrated that modifications of the compound led to enhanced anticancer activity against specific cell lines, providing insights into structure-activity relationships (SAR) that can guide future drug design efforts .
  • Research focusing on the pharmacokinetics and bioavailability of similar compounds has indicated that modifications can improve absorption and therapeutic efficacy, making them suitable for oral or topical administration .

Mechanism of Action

The mechanism of action of 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- involves its interaction with molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing biochemical pathways. Its effects are mediated through its functional groups, which can participate in various chemical interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Functional Groups and Structural Analogues

The compound’s uniqueness lies in its combination of hydroxyl, phenylmethoxy, and alkyne groups. Below is a comparison with analogous compounds based on functional group relevance and applications inferred from the evidence:

Compound Name Molecular Features Key Differences Applications/Relevance References
5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- - 8-carbon backbone
- Ketone (C4), alkyne (C5), hydroxyl (C1), phenylmethoxy (C7)
N/A (target compound) Hypothesized: Synthetic intermediate, cross-coupling reactions
7-(4-Hydroxyphenyl)-5-methoxy-1-phenyl-3-heptanone () - 7-carbon backbone
- Ketone (C3), methoxy (C5), phenyl (C1/C7)
Lacks alkyne; methoxy instead of phenylmethoxy; shorter carbon chain Pharmacological research (e.g., anti-inflammatory properties)
[(Phenylmethoxy)carbonyl]amino (Za) () - Benzyloxycarbonyl (Cbz) group
- Carbamate linkage
Lacks alkyne and ketone; used as a protecting group Peptide synthesis, amino-group protection
8-O-Acetylshanzhiside Methyl Ester () - Cyclopenta[c]pyran backbone
- Acetyloxy, hydroxyl, ester groups
Cyclic structure; lacks alkyne and phenylmethoxy Reference standard, pharmacological research, natural product derivative

Reactivity and Stability Insights

  • Alkyne Reactivity: The alkyne in 5-Octyn-4-one may enable reactions like Sonogashira coupling, unlike the saturated heptanone in or the cyclic ester in . However, the triple bond could also reduce stability compared to analogues with single bonds .
  • Hydroxyl vs. Methoxy : The hydroxyl group at C1 may enhance solubility in polar solvents compared to methoxy-containing analogues (e.g., ), but it could also increase susceptibility to oxidation .
  • Phenylmethoxy Group : Similar to the Cbz group (), the phenylmethoxy substituent likely serves as a protective group, but its placement at C7 (vs. terminal positions in other compounds) may sterically hinder certain reactions .

Physicochemical Properties (Inferred)

Property 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- 7-(4-Hydroxyphenyl)-5-methoxy-1-phenyl-3-heptanone Za (Cbz)
Molecular Weight ~250–280 g/mol (estimated) 298.37 g/mol (exact, ) 165.19 g/mol (Cbz-Cl)
Solubility Moderate in polar aprotic solvents Low in water; soluble in DMSO Soluble in organic solvents
Key Reactivity Alkyne cross-coupling, ketone reduction Ketone-mediated hydrogenation Carbamate hydrolysis

Biological Activity

5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- is characterized by a unique structure that may contribute to its biological activity. The compound features an alkyne functional group and a phenylmethoxy moiety, which are often associated with various biological interactions.

Biological Activities

The biological activities of 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- have been explored in several studies, highlighting its antimicrobial and antiproliferative properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogenic microorganisms. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens are crucial for understanding its potential as an antimicrobial agent.

Microorganism MIC (µg/mL)
Staphylococcus aureus62.5
Escherichia coli78.12

These findings suggest that 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- could be a candidate for further development in antimicrobial therapies.

Antiproliferative Effects

In addition to its antimicrobial properties, the compound has demonstrated antiproliferative effects against cancer cell lines. Studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%. For example:

Cell Line IC50 (µg/mL)
Hela (Cervical cancer)226
A549 (Lung cancer)242.52

These results indicate that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The mechanisms underlying the biological activity of 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- are not fully elucidated. However, preliminary studies suggest that it may interfere with cellular pathways involved in microbial growth and cancer cell proliferation.

In silico studies have indicated that the compound interacts with specific proteins involved in bacterial resistance mechanisms, potentially inhibiting their function and enhancing susceptibility to other antibiotics .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

  • Antibacterial Efficacy : A study demonstrated that the compound significantly reduced bacterial load in infected animal models, suggesting its potential for therapeutic use in treating bacterial infections.
  • Cancer Treatment Potential : Research involving human cancer cell lines showed that treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell proliferation, indicating its potential role as a chemotherapeutic agent.

Q & A

Basic: What are the recommended synthetic routes for 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis of this compound likely involves alkynylation and protective group strategies. For analogous hydroxy-methoxy ketones, methods include:

  • Protection of hydroxyl groups : Use phenylmethoxy (PMB) protection for the hydroxy group at position 7, as seen in similar etherification reactions for methoxyflavones .
  • Alkyne formation : Employ Sonogashira coupling for introducing the octyn-4-one moiety, with Pd catalysts and copper iodide as co-catalysts .
  • Optimization : Reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., THF or DMF) critically affect yield. For example, methoxyflavone syntheses report 70–85% yields under inert atmospheres .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:
Key techniques include:

  • NMR : 1^1H and 13^13C NMR to identify methoxy (δ\delta ~3.8–4.0 ppm), hydroxy (δ\delta ~5.5 ppm after D2_2O exchange), and ketone (δ\delta ~210 ppm) groups. Compare with 7-methoxyflavone data (δ\delta 6.2–6.8 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+^+ for C15_{15}H16_{16}O3_3 requires m/z 244.1099) .
  • X-ray Crystallography : For resolving tautomeric forms, if crystalline derivatives are obtainable .

Advanced: How does the stability of 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-, vary under different pH and temperature conditions?

Methodological Answer:
Stability studies should include:

  • pH-dependent degradation : Use HPLC to monitor decomposition in buffers (pH 2–12). Hydroxy-ketones often degrade rapidly under acidic conditions via keto-enol tautomerization .
  • Thermal stability : Store at 2–8°C (as recommended for similar ketones ). Thermogravimetric analysis (TGA) can quantify decomposition temperatures.
  • Light sensitivity : UV-Vis spectroscopy to assess photodegradation, especially for compounds with conjugated enone systems .

Advanced: What mechanistic insights exist for tautomerism between keto and enol forms in this compound?

Methodological Answer:
Tautomerism can be studied via:

  • Dynamic NMR : Observe exchange peaks between keto (δ\delta ~210 ppm for C=O) and enol (δ\delta ~160–180 ppm for conjugated C-O) forms in DMSO-d6_6 .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict energy barriers for tautomeric interconversion .
  • pH titration : Enol content increases in basic conditions due to deprotonation, as seen in 4-methoxyphenol derivatives .

Data Contradiction: How should researchers resolve discrepancies in reported spectral data for this compound?

Methodological Answer:
Adopt iterative validation:

  • Cross-reference databases : Compare with PubChem CID 1522879 for structural analogs .
  • Reproduce conditions : Ensure NMR solvents (e.g., CDCl3_3 vs. DMSO-d6_6) and MS ionization methods (ESI vs. EI) match literature protocols .
  • Collaborative verification : Share raw data (e.g., FID files for NMR) with independent labs, following qualitative research frameworks for data triangulation .

Advanced: What strategies enhance regioselectivity in cross-coupling reactions involving the alkyne moiety?

Methodological Answer:
Regioselectivity is controlled by:

  • Ligand design : Bulky ligands (e.g., XPhos) favor terminal alkyne coupling over internal positions .
  • Substrate prefunctionalization : Introduce directing groups (e.g., boronic esters) to steer reactivity, as demonstrated in methoxy-substituted indole syntheses .
  • Kinetic vs. thermodynamic control : Lower temperatures (e.g., 0°C) favor kinetic products, while higher temperatures (e.g., 80°C) promote thermodynamic outcomes .

Safety and Handling: What precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation using fume hoods .
  • Storage : Store at 2–8°C in amber vials to prevent thermal and photolytic degradation .
  • Spill management : Neutralize acidic degradation products with sodium bicarbonate, followed by absorption with vermiculite .

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